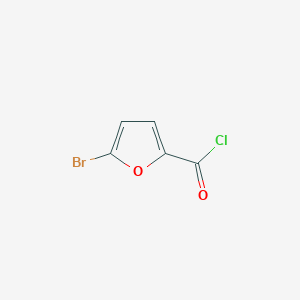
5-Bromofuran-2-carbonyl chloride
Übersicht
Beschreibung
5-Bromofuran-2-carbonyl chloride is an organic compound with the molecular formula C5H2BrClO2 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both bromine and chlorine atoms
Wirkmechanismus
Target of Action
The primary target of 5-Bromofuran-2-carbonyl chloride is the cyclooxygenase-2 (COX-2) protein . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate a variety of physiological processes such as inflammation and pain .
Mode of Action
This compound interacts with the COX-2 protein through several interactions, including hydrogen bonding, electrostatic interaction, and hydrophobic interaction . These interactions allow this compound to bind to the active site of the COX-2 protein, potentially inhibiting its activity .
Biochemical Pathways
The interaction of this compound with the COX-2 protein affects the biochemical pathway of prostaglandin synthesis . By inhibiting the activity of COX-2, this compound can potentially reduce the production of prostaglandins, thereby modulating the physiological processes mediated by these compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential inhibitory effect on the COX-2 protein . By reducing the activity of this enzyme, this compound may decrease the production of prostaglandins, which could result in the modulation of inflammation and pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Bromofuran-2-carbonyl chloride can be synthesized through the reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride . Another method involves the use of oxalyl chloride as a reagent, which also facilitates the conversion of the carboxylic acid to the acyl chloride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromofuran-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromofuran-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: The compound is explored for its potential as an intermediate in the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
5-Chlorofuran-2-carbonyl chloride: Similar in structure but contains a chlorine atom instead of bromine.
5-Iodofuran-2-carbonyl chloride: Contains an iodine atom instead of bromine.
Uniqueness: 5-Bromofuran-2-carbonyl chloride is unique due to the presence of the bromine atom, which can influence the reactivity and properties of the compound. The bromine atom can participate in additional reactions, such as halogen exchange or further functionalization .
Eigenschaften
IUPAC Name |
5-bromofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVNUZPODFIOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373693 | |
| Record name | 5-bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26726-16-9 | |
| Record name | 5-bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26726-16-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



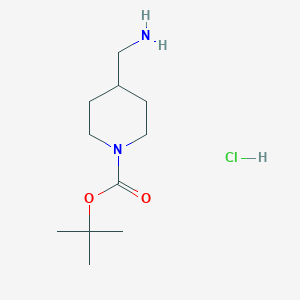




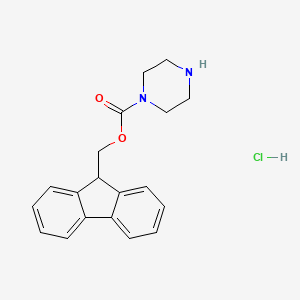
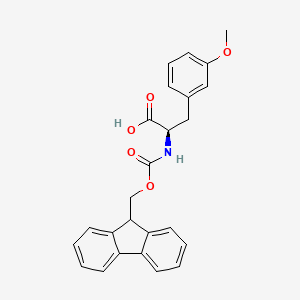
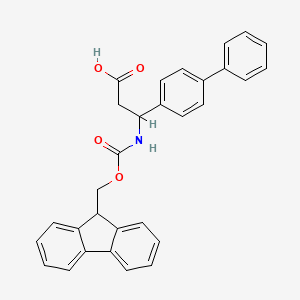
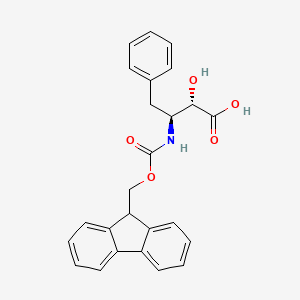
![(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-([1,1'-biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1334012.png)

